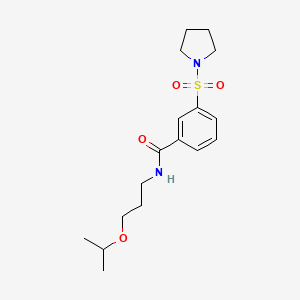
N-1,3-benzodioxol-5-yl-3-(3-methoxyphenyl)-5-isoxazolecarboxamide
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-3-(3-methoxyphenyl)-5-isoxazolecarboxamide, commonly known as MDMA, is a psychoactive drug that has become increasingly popular in recent years. It is a member of the amphetamine family of drugs and is primarily used for its euphoric and empathogenic effects. MDMA is a synthetic compound that was first synthesized in 1912 by the German pharmaceutical company Merck.
Wirkmechanismus
MDMA works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. It also causes the release of oxytocin, a hormone that is associated with social bonding and trust. The increased levels of these neurotransmitters are responsible for the drug's euphoric and empathogenic effects.
Biochemical and Physiological Effects:
MDMA has several biochemical and physiological effects on the body. It increases heart rate and blood pressure, causes pupil dilation, and increases body temperature. It also causes the release of vasopressin, a hormone that regulates water balance in the body.
Vorteile Und Einschränkungen Für Laborexperimente
MDMA has several advantages and limitations for use in lab experiments. It has been shown to be effective in reducing symptoms of PTSD in clinical trials, making it a potential therapeutic agent. However, its recreational use and potential for abuse make it difficult to study in a controlled environment.
Zukünftige Richtungen
There are several future directions for research on MDMA. One area of research is the development of new therapeutic applications for the drug. Another area of research is the development of safer and more effective MDMA analogs. Additionally, research on the long-term effects of MDMA use is needed to better understand the potential risks associated with the drug.
In conclusion, MDMA is a psychoactive drug that has become increasingly popular in recent years. It has potential therapeutic applications in the treatment of PTSD, anxiety, and depression. The drug works by increasing the levels of neurotransmitters in the brain, which are responsible for its euphoric and empathogenic effects. While there are several advantages to using MDMA in lab experiments, its recreational use and potential for abuse make it difficult to study in a controlled environment. Future research on the drug should focus on developing new therapeutic applications and understanding the potential risks associated with its use.
Wissenschaftliche Forschungsanwendungen
MDMA has been the subject of extensive scientific research in recent years. Studies have shown that MDMA has potential therapeutic applications in the treatment of post-traumatic stress disorder (PTSD), anxiety, and depression. MDMA-assisted psychotherapy has been shown to be effective in reducing symptoms of PTSD in clinical trials.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-22-13-4-2-3-11(7-13)14-9-17(25-20-14)18(21)19-12-5-6-15-16(8-12)24-10-23-15/h2-9H,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMJYDLIWFNHCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=C2)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4760931.png)
![1-(4-bromophenyl)-5-[(3-methylphenoxy)methyl]-1H-tetrazole](/img/structure/B4760945.png)

![N-(5-chloro-2-methylphenyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarboxamide](/img/structure/B4760960.png)
![2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N,N-diphenylacetamide](/img/structure/B4760968.png)
![N-(4-ethoxyphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B4760975.png)
![N~2~-cyclohexyl-N~1~-[3-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4760978.png)
![N-(5-chloro-2-phenoxyphenyl)-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4760980.png)
![5-[(2-chloro-6-fluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B4760992.png)

![1-[5-(2-bromophenoxy)pentyl]pyrrolidine](/img/structure/B4761005.png)
![5-(5-methyl-1,3-benzoxazol-2-yl)-2-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4761006.png)
![6-cyclopropyl-N-(2,5-difluorophenyl)-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4761009.png)
